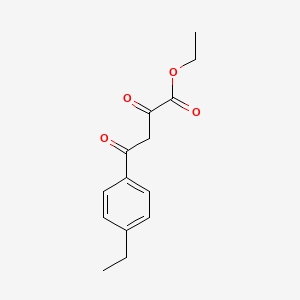

Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate

Description

Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate is a β-diketo ester characterized by a 4-ethylphenyl substituent at the 4-position of the dioxobutanoate backbone.

Properties

IUPAC Name |

ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-3-10-5-7-11(8-6-10)12(15)9-13(16)14(17)18-4-2/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHUDVZXCCWQGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(4-ethylphenyl)-2,4-dioxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Amides, thioesters.

Scientific Research Applications

Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of polymers and resins, as well as in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly influences molecular weight, polarity, and electronic properties. Key examples include:

Table 1: Substituent-Driven Properties of Selected Analogs

*Calculated based on analogous structures.

Key Observations:

- This contrasts with halogenated analogs, where electron-withdrawing effects increase electrophilicity .

- Halogen Substituents : Bromine and chlorine atoms improve leaving-group capability, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for drug development .

- Nitro Groups : The nitro substituent’s strong electron-withdrawing nature may reduce solubility but enhance binding to biological targets (e.g., enzymes in antimicrobial applications) .

Biological Activity

Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol. The structure features a dioxobutanoate moiety, which is characterized by two carbonyl groups adjacent to an ethyl ester functional group. This unique structure contributes to its biological activity.

Biological Activities

Research has indicated that this compound exhibits several important biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against various bacterial strains. It may inhibit the growth of pathogens by disrupting their cellular processes.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. It may act as an inhibitor of certain enzymes involved in inflammation, potentially reducing inflammation in various biological contexts.

- Antioxidant Activity : this compound has shown promise as a radical scavenger, which could protect cells from oxidative stress and related damage.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in the inflammatory response.

- Protein Binding : Interaction studies indicate that this compound may bind to proteins involved in inflammatory signaling pathways, altering their activity and leading to reduced inflammation.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound. Some notable findings include:

-

Antimicrobial Activity :

- A study tested the compound against several bacterial strains including E. coli and Staphylococcus aureus, demonstrating significant inhibition at concentrations as low as 50 µg/mL.

-

Anti-inflammatory Effects :

- In vitro assays showed that treatment with this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages stimulated with lipopolysaccharides (LPS).

-

Antioxidant Properties :

- The compound was evaluated for its ability to scavenge free radicals using the DPPH assay, where it exhibited a scavenging activity comparable to established antioxidants like ascorbic acid.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate | C₁₃H₁₄O₅ | Methoxy group at meta position | Moderate antimicrobial activity |

| Ethyl 3-(3-isopropyl-4-methoxyphenyl)-2,4-dioxobutanoate | C₁₅H₁₈O₅ | Isopropyl substitution | Enhanced antioxidant properties |

| Ethyl 2,4-dioxo-3-(p-hydroxyphenyl)butanoate | C₁₄H₁₈O₄ | Hydroxy group substitution | Strong anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.